molecular formula C8H20F2N2O4S2 B1435768 Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide CAS No. 1235234-32-8

Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide

Cat. No. B1435768
CAS RN: 1235234-32-8
M. Wt: 310.4 g/mol
InChI Key: JVCJTUSCMOJHBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide is a chemical compound with the CAS Number: 1235234-32-8 . It has a molecular weight of 310.39 and its IUPAC name is N,N-diethyl-N-methylpropan-1-aminium bis (fluorosulfonyl)amide . The compound is colorless to light yellow clear liquid .


Molecular Structure Analysis

The molecular formula of this compound is C8H20N.F2NO4S2 . The InChI code is 1S/C8H20N.F2NO4S2/c1-5-8-9(4,6-2)7-3;1-8(4,5)3-9(2,6)7/h5-8H2,1-4H3;/q+1;-1 .


Physical And Chemical Properties Analysis

This compound is a colorless to light yellow clear liquid . The compound should be stored under inert gas as it is air sensitive .

Scientific Research Applications

Infrared Spectroscopy and Conformational Analysis

  • The infrared absorption spectrum of Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide (DMPA) was studied, revealing that in the frequency range between 900 and 1070 cm-1, only the cation contributes to infrared bands. DFT calculations showed the coexistence of the lowest energy conformers in the liquid state, indicating its potential for detailed molecular structure analysis (Palumbo et al., 2015).

Electrochemical Stability in Ionic Liquids

  • Research on the electrochemical stability of various ionic liquids, including those with this compound, at different temperatures revealed insights into their suitability for electrolytes in supercapacitors, especially under harsh weather conditions (Lethesh et al., 2022).

Use in Solid-State Supercapacitors

  • A study involved the synthesis of an inorganic gel polymer electrolyte using this compound, demonstrating its high ionic conductivity over a broad temperature range. This indicates its potential in developing non-toxic and safer electrolytes for solid-state supercapacitors (Nègre et al., 2016).

Carbon Dioxide Solubility

  • Research on the solubility of carbon dioxide in bis(fluorosulfonyl)imide-based ionic liquids, including this compound, provided insights into their negligible effect on CO2 solubility, suggesting potential applications in carbon capture technologies (Tagiuri et al., 2014).

Battery Technology Applications

  • Studies on lithium ion batteries using liquid electrolytes composed of lithium bis-fluorosulfonyl imide, and its interaction with aluminum, showed its potential in providing safer alternatives to traditional electrolytes, indicating its role in enhancing battery safety and performance (Abouimrane et al., 2009).

Safety and Hazards

Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes in contact with skin . If eye or skin irritation persists, medical advice or attention should be sought .

properties

IUPAC Name

bis(fluorosulfonyl)azanide;diethyl-methyl-propylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.F2NO4S2/c1-5-8-9(4,6-2)7-3;1-8(4,5)3-9(2,6)7/h5-8H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCJTUSCMOJHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](C)(CC)CC.[N-](S(=O)(=O)F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20F2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1235234-32-8
Record name Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide
Reactant of Route 2
Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide
Reactant of Route 3
Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide
Reactant of Route 4
Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide
Reactant of Route 5
Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide
Reactant of Route 6
Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.